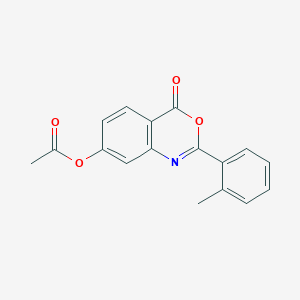
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is an organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with an acetate group and a methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves the condensation of 2-aminophenol with 2-methylbenzoyl chloride, followed by cyclization and acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to a benzoxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Various substituted benzoxazinone and benzoxazine compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group but shares the benzoxazinone core.
2-(2-chlorophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate: Similar structure with a chlorine substituent instead of a methyl group.
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl benzoate: Contains a benzoate group instead of an acetate group.
Uniqueness
2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group enhances its reactivity and potential for derivatization, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate |
InChI |
InChI=1S/C17H13NO4/c1-10-5-3-4-6-13(10)16-18-15-9-12(21-11(2)19)7-8-14(15)17(20)22-16/h3-9H,1-2H3 |
InChI-Schlüssel |
QEWGXGMQJNXGMV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)OC(=O)C)C(=O)O2 |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)OC(=O)C)C(=O)O2 |
Löslichkeit |
8.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















